2-(4-Methylcyclohexoxy)ethanol 2-(4-Methylcyclohexoxy)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14124196
InChI: InChI=1S/C9H18O2/c1-8-2-4-9(5-3-8)11-7-6-10/h8-10H,2-7H2,1H3
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

2-(4-Methylcyclohexoxy)ethanol

CAS No.:

Cat. No.: VC14124196

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylcyclohexoxy)ethanol -

Specification

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name 2-(4-methylcyclohexyl)oxyethanol
Standard InChI InChI=1S/C9H18O2/c1-8-2-4-9(5-3-8)11-7-6-10/h8-10H,2-7H2,1H3
Standard InChI Key JNHPAEUNRQLOLE-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)OCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Methylcyclohexoxy)ethanol consists of a 4-methylcyclohexyl group bonded via an ether linkage to an ethoxyethanol chain. The cyclohexyl ring adopts a chair conformation, with the methyl group at the para position influencing steric and electronic properties. The ethoxyethanol segment introduces hydrophilicity, creating an amphiphilic character .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2
Molecular Weight200.318 g/mol
Exact Mass200.178 g/mol
LogP (Partition Coefficient)2.60
Polar Surface Area (PSA)29.46 Ų

The LogP value indicates moderate lipophilicity, favoring membrane permeability, while the PSA suggests limited hydrogen-bonding capacity, typical of ether-alcohols .

Spectral Characterization

While direct spectral data for 2-(4-Methylcyclohexoxy)ethanol are unavailable, analogous compounds like 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione provide insights into cyclohexyl-containing structures. For example, 1H^1\text{H} NMR of similar compounds shows cyclohexyl protons as multiplet signals between δ 1.04–2.03 ppm, while ethoxy groups resonate near δ 3.60–4.57 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis likely involves etherification of 4-methylcyclohexanol with ethylene oxide or its derivatives. A plausible pathway includes:

  • Alkylation: Reaction of 4-methylcyclohexanol with 2-chloroethanol under basic conditions.

  • Acid-Catalyzed Etherification: Utilizing sulfuric acid to facilitate ether bond formation .

Hypothetical Reaction Scheme:

4-Methylcyclohexanol+HOCH2CH2OHH+2-(4-Methylcyclohexoxy)ethanol+H2O\text{4-Methylcyclohexanol} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{2-(4-Methylcyclohexoxy)ethanol} + \text{H}_2\text{O}

Precursor safety data highlight hazards associated with 4-methylcyclohexanol, including skin/eye irritation and respiratory risks , necessitating controlled synthesis conditions.

Physicochemical Properties

Thermal Stability and Phase Behavior

Comparative data from 2-Cyclohexylethanol (CAS 4442-79-9) suggest that cyclohexyl ether-alcohols exhibit boiling points >200°C and flash points near 85–90°C . Extrapolating to 2-(4-Methylcyclohexoxy)ethanol:

Table 2: Estimated Physical Properties

Property2-(4-Methylcyclohexoxy)ethanol2-Cyclohexylethanol
Boiling Point~210–220°C (estimated)208.0°C
Density~0.95 g/cm³0.9 g/cm³
Flash Point~90°C86.7°C

The methyl group in the cyclohexyl ring may slightly elevate boiling points due to increased van der Waals interactions compared to unsubstituted analogs .

Industrial and Research Applications

Solvent and Surfactant Applications

The amphiphilic nature of 2-(4-Methylcyclohexoxy)ethanol positions it as a potential co-solvent in formulations requiring balanced hydrophilicity-lipophilicity. In lignocellulosic ethanol production, similar compounds aid in pretreating biomass by disrupting lignin-cellulose interactions .

Pharmaceutical Intermediate

The LogP value (2.60) aligns with drug-like properties, suggesting utility in prodrug synthesis. For instance, copper(II) coordination compounds derived from cyclohexyl-containing ligands demonstrate antimicrobial activity , hinting at possible bioactive applications.

Future Research Directions

  • Spectral Characterization: Obtain 1H^1\text{H}/13C^{13}\text{C} NMR and FTIR data to confirm structural assignments.

  • Thermal Analysis: Perform DSC/TGA to elucidate decomposition pathways.

  • Application Trials: Evaluate efficacy in biomass pretreatment and pharmaceutical formulations.

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